molecular formula C9H9NO B031235 4-Methoxyindole CAS No. 4837-90-5

4-Methoxyindole

Cat. No. B031235
CAS RN: 4837-90-5
M. Wt: 147.17 g/mol
InChI Key: LUNOXNMCFPFPMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-methoxyindole has been explored through various methodologies, aiming for efficient routes with high yields. One approach involves the alkylation of substituted phenols, hydrolysis, and cyclization, using "vicarious nucleophilic substitution of hydrogen (VNS)" to synthesize 4-methoxyindole. This process is highlighted for its simplicity and low cost, providing an overall yield of 28.8% for 4-methoxyindole (L. Hong-li, 2003). Another method involves the alkylative cycloaddition of nitrosoarenes with alkynes in the presence of K2CO3/(CH3)2SO4, which allows for the efficient synthesis of N-methoxyindoles, highlighting the versatility of 4-methoxyindole synthesis strategies (A. Penoni et al., 2006).

Molecular Structure Analysis

The molecular structure of 4-methoxyindole, like other methoxy-substituted indoles, exhibits unique characteristics due to the presence of the methoxy group. Studies using IR spectroscopy, mass spectrometry, and X-ray crystallography, combined with theoretical methods such as density functional theory (DFT), have been employed to elucidate its structure and properties. For example, the structure of 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole was analyzed to understand the influence of the methoxy group on the molecule's geometry and vibrational frequencies, providing insights into the electronic and structural aspects of 4-methoxyindole derivatives (E. Düğdü et al., 2013).

Chemical Reactions and Properties

4-Methoxyindole participates in various chemical reactions, reflecting its reactivity and functional utility. UV-induced radical formation and isomerization studies reveal the formation of indolyl radicals and tautomers upon UV irradiation, demonstrating the photochemical reactivity of 4-methoxyindole. These reactions are critical for understanding the compound's behavior under light exposure and its potential applications in photochemistry (A. Lopes Jesus et al., 2020).

Scientific Research Applications

  • Photolysis Efficiency : 4-Methoxy substitution enhances the photolysis efficiency of 1-acyl-7-nitroindolines, which are useful as precursors of carboxylic acids, particularly neuroactive amino acids (Papageorgiou & Corrie, 2000).

  • Antipsychotic Potential : Derivatives of 4-Methoxy-1H-isoindole-1,3(2H)-dione are being investigated as potential antipsychotics due to their properties of inhibiting phosphodiesterase 10A and affinity for serotonin receptors (Czopek et al., 2020).

  • Effects on Adipose Tissue Metabolism : Methoxyindole 2-carboxylic acid impacts adipose tissue by increasing circulating free fatty acids and inhibiting glucose and pyruvate metabolism (Gorin & Zendowski, 1975).

  • Photochemistry under Matrix-Isolation Conditions : UV-induced radical formation and isomerization of 4-methoxyindole are utilized in studying the photochemistry of methoxyindoles (Lopes Jesus et al., 2020).

  • Agonist of Human Aryl Hydrocarbon Receptor : 4-Methoxyindole acts as an effective agonist of the human aryl hydrocarbon receptor, leading to nuclear translocation and enriched binding to the CYP1A1 promoter (Štěpánková et al., 2018).

  • Chemical Synthesis : 4-Methoxyindole reacts with triethyl orthoformate under proton catalysis to yield functionalized indoles depending on the reaction conditions (Mitkova & Boncheva-Mladenova, 1990).

  • Synthesis of Phytoalexin Analogues : N-Methoxyindoles are used in synthesizing phytoalexin analogues from wasabi (Penoni et al., 2006).

  • Mutagenic Properties : Certain methoxyindoles, such as 4-chloro-6-methoxyindole, can form potent direct-acting mutagens when nitrosated (Brown et al., 1992).

Safety And Hazards

4-Methoxyindole may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

The photochemistry of 4-Methoxyindole under matrix-isolation conditions has been investigated . This research could lead to a better understanding of the photochemical behavior of methoxyindoles and their potential applications .

properties

IUPAC Name

4-methoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-11-9-4-2-3-8-7(9)5-6-10-8/h2-6,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNOXNMCFPFPMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Record name 4-methoxyindole
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197500
Record name 4-Methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Off-white powder; [Sigma-Aldrich MSDS]
Record name 4-Methoxyindole
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11171
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

4-Methoxyindole

CAS RN

4837-90-5
Record name 1H-Indole, 4-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004837905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxy-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Potassium hydroxide (2.12 g) was added to 4-hydroxyindole (4.99 g) in DMF (100 ml) and the mixture was stirred at room temperature for 30 minutes. Methyl iodide (2.80 ml) was added to the mixture and the resultant was stirred at room temperature for 150 minutes. Since the reaction had not been completed, potassium hydroxide (0.64 g) was added and the mixture was stirred at room temperature for 5 hours. The solvent was removed under reduced pressure and water (20 ml) was added to the residue, followed by extraction with ether (3×30 ml). The organic layers were washed with saturated brine, and dried over sodium sulfate. After removing solids by filtration, the solvent was removed under reduced pressure and the obtained crude product was purified by silica gel column chromatography to obtain the desired product (3.38 g, yield: 61%).
Quantity
2.12 g
Type
reactant
Reaction Step One
Quantity
4.99 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Quantity
0.64 g
Type
reactant
Reaction Step Three
Yield
61%

Synthesis routes and methods II

Procedure details

Microanalyses were carried out by MEDAC Ltd., Brunel University, Uxbridge, U.K. Amino acid analyses were performed at the Department of Biochemistry, University of Cambridge, using a Pharmacia AlphaPlus Analyser with ninhydrin detection. 1H NMR spectra were determined in CDCl3 with tetramethylsilane as internal standard unless otherwise stated on JEOL FX90Q, Bruker AM 400WB or Varian Unity Plus 500 spectrometers. The 13C NMR spectrum was determined on a Bruker AM 400WB spectrometer. Positive ion FAB mass spectra at high resolution were obtained on a VG ZAB-SE instrument and negative ion spectra at low resolution were obtained by nanoelectrospray on a Thermoquest LCQ ion trap instrument. IR spectra were in Nujol mulls unless otherwise specified. Merck 9385 silica gel was used for flash chromatography. Organic extracts were dried over Na2SO4 and solvents were evaporated under reduced pressure. Sodium or ammonium phosphate buffer solutions were prepared from NaH2PO4.2H2O or NH4H2PO4 at the specified molarities in water and adjusted to the required pH value with 2 M aq. NaOH. HPLC data were obtained on Waters equipment using a reverse-phase column [Merck Lichrosphere RP8 column (Cat. No. 50832)]. UV detection was with a Waters 484 detector at 254 nm. Preparative HPLC was performed on a 2×30 cm column (Waters C18 packing material, Cat. No. 20594). 1-Acetylindoline (20) and 1-acetyl-5-bromoindoline (21) were prepared by literature methods. 5-Bromoindoline (22) was obtained by acidic methanolysis of 1-acetyl-5-bromoindoline (cf preparation of 12). 1,5-Diacetylindoline was prepared as described (23) but using 1,2-dichloroethane instead of carbon disulfide as solvent. 1-(2-Nitrophenylethyl) phosphate (24) was prepared as described (25). 4-Methoxyindole was prepared as described (26), reduced to 4-methoxyindoline as described (27) and acetylated to give 1-acetyl-4-methoxyindoline (28). N,N-Dimethyl-2-methyl-3-nitroaniline was prepared by a modification of a previously described method (29). Amberlite XAD-2 resin (Merck) was purified before use by exhaustive extraction with ethanol in a Soxhlet thimble, until the UV spectrum of the extract showed no absorption.
[Compound]
Name
( 23 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 26 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 27 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methoxyindole
Reactant of Route 2
Reactant of Route 2
4-Methoxyindole
Reactant of Route 3
4-Methoxyindole
Reactant of Route 4
Reactant of Route 4
4-Methoxyindole
Reactant of Route 5
Reactant of Route 5
4-Methoxyindole
Reactant of Route 6
Reactant of Route 6
4-Methoxyindole

Citations

For This Compound
565
Citations
K Wakabayashi, M Nagao, T Tahira, Z Yamaizumi… - …, 1986 - academic.oup.com
… From these results, compound II was deduced to be 4-methoxyindole-3-aldehyde. The … be 4-methoxyindole-3-aldehyde (Figure 1). 4-Methoxyindole-3-acetonitrile and 4-methoxyindole-3…
Number of citations: 24 academic.oup.com
AJL Jesus, MTS Rosado, R Fausto… - Physical Chemistry …, 2020 - pubs.rsc.org
Monomers of 4-methoxyindole and 5-methoxyindole trapped in low-temperature xenon matrices (15–16 K) were characterized by IR spectroscopy, in separate experiments. Each …
Number of citations: 4 pubs.rsc.org
R Kronbak, F Duus, O Vang - Journal of agricultural and food …, 2010 - ACS Publications
… We present an easy two-step synthesis for 4-methoxyindole-3-carbinol (4MeOI3C), the expected breakdown product of 4-methoxyglucobrassicin during ingestion. 4MeOI3C inhibited …
Number of citations: 22 pubs.acs.org
SK Bhattacharya, AB Ray, SC Dutta - Planta medica, 1975 - thieme-connect.com
… , an epimeric pair of 4-methoxyindole alkaloids isolated from … of the less common 4-methoxyindole alkaloids. In view of the … 111) all of which bear the 4-methoxyindole moiety and which …
Number of citations: 15 www.thieme-connect.com
M Wilke, C Brand, J Wilke, M Schmitt - Journal of Molecular Spectroscopy, 2017 - Elsevier
… was constant at about 12 mW for 4-methoxyindole and 6-methoxyindole during the experiment. The molecular beam was formed by co-expanding 4-methoxyindole (6-methoxyindole), …
Number of citations: 5 www.sciencedirect.com
J Ma, W Yin, H Zhou, X Liao… - The Journal of organic …, 2009 - ACS Publications
… It was observed that the reaction rate of the Larock heteroannulation in the 4-methoxyindole series was slower than the corresponding 6- and 7-methoxy analogues. It was felt that the 4-…
Number of citations: 106 pubs.acs.org
M Amat, F Seffar, N Llor, J Bosch - Synthesis, 2001 - thieme-connect.com
The preparation of 4-, 5-, and 6-methoxy substituted 3-lithio-1-(trialkylsilyl) indoles 4b-d by metalation of the corresponding 3-bromoindoles, and their reactions with iodomethane, DMF, …
Number of citations: 27 www.thieme-connect.com
A Yamane, H Nishimura, J Mizutani - Journal of chemical ecology, 1992 - Springer
… The [1H]NMR, [13C]NMR, UV, and IR spectra were identical with those of authentic 4-methoxyindole-3-acetonitrile. Compound VI (colorless needles, 9.7 mg) was also isolated by silica …
Number of citations: 87 link.springer.com
C Gazpio, M Sánchez, JR Isasi, I Vélaz, C Martín… - Carbohydrate …, 2008 - Elsevier
… The highest sorption is found for propranolol followed by 4-methoxyindole and indole and the lowest sorption value is that of pindolol. Taking into account that pindolol and propranolol …
Number of citations: 46 www.sciencedirect.com
C Gazpio, M Sánchez, IX García-Zubiri, I Vélaz… - … of pharmaceutical and …, 2005 - Elsevier
… The compounds selected for this investigation were pindolol, 4-methoxyindole, and indole. Pindolol [1-(1H-indol-4-yloxy)-3-[(1-methylethyl)amino]-2-propanol] (PIN) is a non-selective β-…
Number of citations: 44 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.